(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate
(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate
Brand Name:
Vulcanchem
CAS No.:
141109-20-8
VCID:
VC0122243
InChI:
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1
SMILES:
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
Molecular Formula:
C15H16ClNO2S
Molecular Weight:
309.8 g/mol
(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate
CAS No.: 141109-20-8
Main Products
VCID: VC0122243
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol
CAS No. | 141109-20-8 |
---|---|
Product Name | (+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate |
Molecular Formula | C15H16ClNO2S |
Molecular Weight | 309.8 g/mol |
IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
Standard InChI | InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1 |
Standard InChIKey | PAOGEKGFTGONII-AWEZNQCLSA-N |
Isomeric SMILES | COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
SMILES | COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
PubChem Compound | 11120447 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume